![molecular formula C23H32O6 B14292555 {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol CAS No. 116118-14-0](/img/structure/B14292555.png)
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is an organic compound characterized by its unique structure, which includes a heptane backbone linked to two methoxyphenyl groups via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of heptane-1,7-diol with 3-methoxy-4-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, converting them into cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
- [(1E,6E)-3,5-Dioxo-1,6-heptadiene-1,7-diyl]bis-2-methoxy-4,1-phenylene
Uniqueness
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is unique due to its specific heptane backbone and the presence of two methoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill as effectively.
Propiedades
Número CAS |
116118-14-0 |
|---|---|
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[4-[7-[4-(hydroxymethyl)-2-methoxyphenoxy]heptoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C23H32O6/c1-26-22-14-18(16-24)8-10-20(22)28-12-6-4-3-5-7-13-29-21-11-9-19(17-25)15-23(21)27-2/h8-11,14-15,24-25H,3-7,12-13,16-17H2,1-2H3 |
Clave InChI |
CJPSCYLYKRKBHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CO)OCCCCCCCOC2=C(C=C(C=C2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


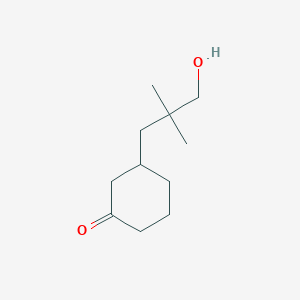
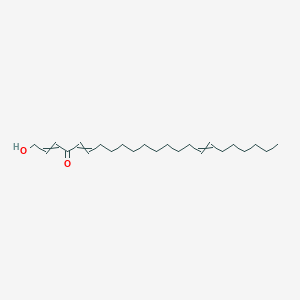


![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
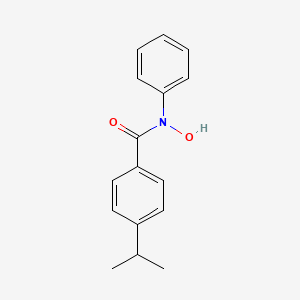
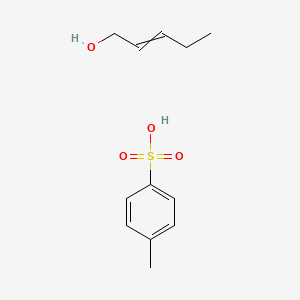
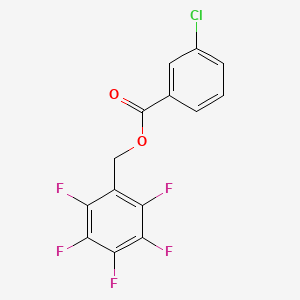
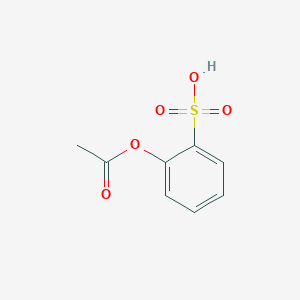
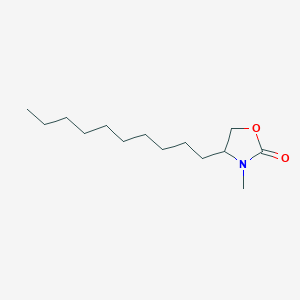
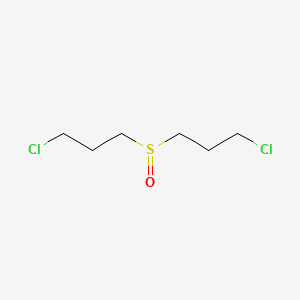

![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
